molecular formula C24H19ClN2O4 B3018149 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327197-33-0

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3018149
CAS No.: 1327197-33-0
M. Wt: 434.88
InChI Key: CVEYYKXMVSIONC-PNHLSOANSA-N
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Description

The compound “(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide” is a synthetic small molecule featuring a chromene backbone substituted with an imino group and carboxamide functionality. Its structure includes a 2H-chromene core (a benzopyran derivative) with a (5-chloro-2-methoxyphenyl)imino substituent at position 2 and a 4-methoxyphenyl carboxamide group at position 2. The (2Z) stereodescriptor indicates the Z-configuration of the imino double bond, which is critical for its conformational stability and intermolecular interactions .

The methoxy and chloro substituents on the aromatic rings enhance its lipophilicity and electronic properties, influencing binding affinity to biological targets .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-29-18-10-8-17(9-11-18)26-23(28)19-13-15-5-3-4-6-21(15)31-24(19)27-20-14-16(25)7-12-22(20)30-2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEYYKXMVSIONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process One common method includes the condensation of 5-chloro-2-methoxyaniline with 4-methoxybenzaldehyde to form the corresponding Schiff base This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the chromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it may interact with inflammatory mediators, reducing inflammation and providing therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

  • Structural Differences: The fluorine atom at the 2-position of the phenylimino group and a 4-chlorophenyl carboxamide replace the methoxy substituents in the target compound.
  • The absence of methoxy groups may lower metabolic stability due to reduced steric hindrance against oxidative enzymes.

N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine

  • Structural Differences : A benzoxazin-3-amine core replaces the chromene backbone, with methoxy groups on both aromatic rings.
  • The dual methoxy substitution mirrors the target compound’s electronic profile but with altered steric effects due to the benzoxazine scaffold .

Functional Group Variations in Chromene Derivatives

2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

  • Structural Differences: A cyano group and hydrazinylidene moiety replace the chromene-imino-carboxamide framework. The sulfamoylphenyl group introduces a sulfonamide functionality.
  • Impact on Properties: The sulfonamide group increases acidity (pKa ~10–11) compared to the carboxamide (pKa ~16–18), altering solubility and ionization under physiological conditions. The hydrazinylidene group may confer redox activity, unlike the stable imino bond in the target compound .

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) Benzamide

  • Structural Differences : A tetrahydrochromene core with chlorine substituents and a benzamide group.
  • Impact on Properties :
    • The saturated chromene ring reduces planarity, limiting π-π stacking interactions compared to the aromatic 2H-chromene system.
    • Chlorine atoms enhance lipophilicity (ClogP ~4.5 vs. ~3.8 for methoxy analogues), affecting membrane permeability .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (5-Cl-2-F-Ph)Imino-4-Cl-Ph Carboxamide 13b Benzoxazin-3-amine
Molecular Weight (g/mol) ~428 ~415 357 ~384
ClogP ~3.8 ~4.2 ~1.5 ~3.0
Hydrogen Bond Acceptors 6 5 7 5
Aqueous Solubility (µg/mL) ~12 (predicted) ~8 (predicted) ~45 (measured in DMSO) ~20 (predicted)
Melting Point (°C) Not reported Not reported 274 Not reported

Key Observations :

  • The target compound’s methoxy groups improve solubility relative to chloro/fluoro analogues but reduce ClogP compared to fully halogenated derivatives.
  • The chromene backbone provides greater rigidity than benzoxazine or hydrazinylidene systems, influencing binding entropy in target interactions .

Biological Activity

The compound (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide belongs to a class of heterocyclic compounds known as chromenes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a chromene core with specific substitutions that enhance its biological properties. The key structural components include:

  • Chlorine and methoxy groups on the phenyl rings, which may influence its interaction with biological targets.
  • An imino group that can participate in various chemical reactions.

Biological Activity Overview

Chromene derivatives, including the compound , are known for a wide range of biological activities, such as:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. For instance:

  • Inhibition of AKR1B10 : This enzyme is a target in cancer therapy. Compounds structurally similar to chromene derivatives have shown competitive inhibition against AKR1B10, with some exhibiting low KiK_i values, indicating high potency .

Anticancer Activity

Research has demonstrated that chromene derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Certain analogs have been shown to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
  • Caspase Activation : Activation of caspase pathways has been observed, indicating a potential for inducing programmed cell death .

Antimicrobial Properties

The compound's antimicrobial efficacy has been evaluated against several bacterial strains. Studies indicate that modifications in the chromene structure can enhance antimicrobial activity, making it a candidate for further pharmacological development.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory responses. For example, certain chromene derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Case Studies

  • Inhibition of Tumor Growth : A study highlighted the efficacy of a related chromene derivative in reducing tumor size in xenograft models through AKR1B10 inhibition .
  • Antibacterial Activity : Another case study reported significant antibacterial effects against multi-drug resistant strains, suggesting the potential for developing new antibiotics based on this scaffold.

Comparative Analysis

To illustrate the biological activity of this compound compared to other chromenes:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine and methoxy substitutionsAnticancer, antimicrobial
4-HydroxychromeneHydroxyl group at position 4Antioxidant, anticancer
7-MethoxychromeneMethoxy group at position 7Antimicrobial

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